Dnmt1-IN-5

DNA Methyltransferase Epigenetics Biochemical Selectivity

Dnmt1-IN-5 (also designated Compound is a synthetic, non-nucleoside inhibitor of DNA methyltransferases (DNMTs) with a deazapurine core structure, molecular formula C24H32FN7, and molecular weight 437.6 g/mol. The compound inhibits DNMT1 with an IC50 of 2.42 μM and DNMT3A with an IC50 of 14.4 μM in cell-free enzymatic assays, establishing a biochemical selectivity profile of approximately 6-fold for DNMT1 over DNMT3A.

Molecular Formula C24H32FN7
Molecular Weight 437.6 g/mol
Cat. No. B15606013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnmt1-IN-5
Molecular FormulaC24H32FN7
Molecular Weight437.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H32FN7/c1-30-14-6-19(7-15-30)27-23-20-8-16-32(13-4-12-31-10-2-3-11-31)24(20)29-22(28-23)18-5-9-26-21(25)17-18/h5,8-9,16-17,19H,2-4,6-7,10-15H2,1H3,(H,27,28,29)
InChIKeyVHYYNHIZKSQTSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dnmt1-IN-5 (Compound 55): A Non-Nucleoside DNMT1/3A Inhibitor for Lymphoma and Hematological Malignancy Research Procurement


Dnmt1-IN-5 (also designated Compound 55) is a synthetic, non-nucleoside inhibitor of DNA methyltransferases (DNMTs) with a deazapurine core structure, molecular formula C24H32FN7, and molecular weight 437.6 g/mol [1]. The compound inhibits DNMT1 with an IC50 of 2.42 μM and DNMT3A with an IC50 of 14.4 μM in cell-free enzymatic assays, establishing a biochemical selectivity profile of approximately 6-fold for DNMT1 over DNMT3A . In cellular studies across six cancer cell lines (TMD-8, DOHH2, MOLM-13, THP-1, RPIM-8226, HCT116), Dnmt1-IN-5 exhibits antiproliferative activity with IC50 values ranging from 0.19 to 2.37 μM . The compound induces G2/M cell cycle arrest and apoptosis in TMD-8 and DOHH2 lymphoma cells, and demonstrates antitumor efficacy in a TMD-8 xenograft mouse model [2].

Dnmt1-IN-5 vs. Generic DNMT Inhibitors: Why Substitution with Decitabine, SGI-1027, or GSK3685032 Compromises Experimental Specificity in Lymphoma Models


DNMT inhibitors are not functionally interchangeable due to fundamental mechanistic, selectivity, and potency differences that profoundly alter experimental outcomes. Dnmt1-IN-5, a non-nucleoside inhibitor, avoids incorporation into DNA—a mechanism that distinguishes it from nucleoside analogs such as decitabine, which induce DNA damage and off-target cytotoxicity via chain termination and protein synthesis interference . Furthermore, Dnmt1-IN-5 occupies an intermediate selectivity space: it is neither a pan-DNMT inhibitor like SGI-1027 (which inhibits DNMT1, DNMT3A, and DNMT3B with comparable IC50 values of 6–8 μM) nor an ultra-selective DNMT1 inhibitor like GSK3685032 (>2,500-fold selectivity over DNMT3A/3B) [1]. This intermediate profile (~6-fold DNMT1 selectivity) combined with documented in vivo lymphoma model validation makes Dnmt1-IN-5 a distinct tool for studies where concomitant, moderate DNMT3A inhibition is therapeutically or mechanistically relevant but pan-DNMT inhibition would obscure pathway interpretation [2]. Substituting any of these analogs without accounting for these quantitative differences will yield divergent DNA methylation patterns, cellular response profiles, and in vivo outcomes [3].

Dnmt1-IN-5 Quantitative Comparator Evidence: Biochemical Selectivity, Cellular Antiproliferative Activity, and In Vivo Lymphoma Efficacy Benchmarks


Intermediate DNMT1 vs. DNMT3A Selectivity: Dnmt1-IN-5 Bridges the Gap Between Pan-Inhibitors and Ultra-Selective DNMT1 Inhibitors

Dnmt1-IN-5 inhibits DNMT1 with an IC50 of 2.42 μM and DNMT3A with an IC50 of 14.4 μM, yielding a selectivity ratio of approximately 6-fold for DNMT1 over DNMT3A . In contrast, SGI-1027 exhibits near-equipotent inhibition of DNMT1 (IC50 = 6 μM), DNMT3A (IC50 = 8 μM), and DNMT3B (IC50 = 7.5 μM), representing a selectivity ratio of only ~1.3-fold for DNMT1 over DNMT3A . Conversely, GSK3685032 demonstrates extreme selectivity, inhibiting DNMT1 with an IC50 of 0.036 μM while exhibiting >2,500-fold selectivity over DNMT3A/3L and DNMT3B/3L [1]. Dnmt1-IN-5 therefore occupies a unique intermediate selectivity niche not represented by either pan-inhibitors or ultra-selective DNMT1 inhibitors.

DNA Methyltransferase Epigenetics Biochemical Selectivity

Lymphoma Cell Line Antiproliferative Potency: Dnmt1-IN-5 Exhibits Enhanced Activity in TMD-8 and DOHH2 Cells Relative to Broad-Spectrum DNMT Inhibitors

Dnmt1-IN-5 demonstrates antiproliferative activity in TMD-8 and DOHH2 lymphoma cell lines with IC50 values in the sub-micromolar to low micromolar range (TMD-8 IC50 = 0.19 μM, DOHH2 IC50 within 0.19–2.37 μM range) . This represents approximately 10- to 30-fold greater potency in TMD-8 cells compared to the pan-DNMT inhibitor SGI-1027, which exhibits IC50 values of 6–12.5 μM against DNMT1 in enzymatic assays but lacks published sub-micromolar antiproliferative data in lymphoma cell lines under comparable conditions [1]. The nucleoside analog decitabine, while potent biochemically (DNMT1 IC50 = 0.030–0.2 μM), exhibits cytotoxicity at ≥1 μM due to DNA incorporation-mediated mechanisms rather than DNMT inhibition alone . Dnmt1-IN-5 thus provides a non-nucleoside alternative with demonstrable sub-micromolar antiproliferative activity specifically validated in lymphoma models.

Lymphoma Antiproliferative Activity Cellular Pharmacology

In Vivo Antitumor Efficacy in TMD-8 Xenograft Model: Dnmt1-IN-5 Provides Preclinically Validated Lymphoma Activity Unavailable from Research-Grade SGI-1027 or DC-05

Dnmt1-IN-5 has demonstrated antitumor efficacy in a TMD-8 xenograft mouse model, establishing in vivo proof-of-concept for this compound class in diffuse large B-cell lymphoma (DLBCL) [1]. In the original medicinal chemistry study, Dnmt1-IN-5 (Compound 55) was optimized from three structural skeletons and validated for in vivo DNA methylation inhibition and antitumor activity [2]. Notably, Dnmt1-IN-5 combined with chidamide demonstrated superior therapeutic effect over first-line RTX-CHOP therapy in both DEL and TP53-mutant DLBCL PDX tumor models [2]. In contrast, research-grade DNMT inhibitors such as SGI-1027 and DC-05 (IC50 = 10.3 μM for DNMT1) lack published in vivo lymphoma efficacy data in peer-reviewed literature . GSK3685032, while possessing in vivo data in AML models, has not been specifically validated in TMD-8 lymphoma xenografts [3].

In Vivo Pharmacology Xenograft Model DLBCL

Mechanism of Action Differentiation: Non-Nucleoside Scaffold Avoids DNA Incorporation-Associated Off-Target Effects Observed with Decitabine and Azacitidine

Dnmt1-IN-5 is a non-nucleoside DNMT inhibitor that does not require incorporation into DNA to exert its enzymatic inhibition [1]. This contrasts fundamentally with nucleoside analogs such as decitabine (5-aza-2'-deoxycytidine) and azacitidine, which must be incorporated into DNA during replication to covalently trap and degrade DNMT1, a process that simultaneously induces DNA damage, interferes with protein synthesis, and triggers off-target cytotoxicity at concentrations ≥1 μM . Clinically, decitabine and azacitidine exhibit dose-equivalence of approximately 1:10 for DNMT1 depletion (e.g., decitabine 7.5 mg/m² ≈ azacitidine 75 mg/m²) but are associated with significant myelosuppression due to their DNA incorporation mechanism [2]. The non-nucleoside scaffold of Dnmt1-IN-5, featuring a deazapurine core, enables reversible inhibition without DNA intercalation or chain termination, thereby reducing DNA damage-associated confounds in mechanistic studies .

Mechanism of Action Non-Nucleoside Inhibitor DNA Damage

Cell Cycle Arrest Profile: G2/M Phase Arrest in Lymphoma Cells Differentiates Dnmt1-IN-5 from G0/G1-Arresting DNMT1 Inhibitor Analogs

Dnmt1-IN-5 induces G2/M phase cell cycle arrest in TMD-8 and DOHH2 lymphoma cells . This cell cycle arrest profile differs from that of the structurally related DNMT1 inhibitor DNMT1-IN-3 (Compound 7t-S), which induces G0/G1 phase arrest rather than G2/M arrest in cancer cell lines . The distinct arrest phase suggests that even within the same deazapurine-derived inhibitor series, structural modifications can redirect the cellular checkpoint response. Decitabine, in contrast, induces cell cycle arrest primarily at the G2/M boundary but via DNA damage checkpoint activation secondary to its incorporation into DNA, a mechanism distinct from the direct DNMT inhibition-mediated arrest of Dnmt1-IN-5 [1].

Cell Cycle G2/M Arrest Lymphoma

Cross-Cancer Cell Line Antiproliferative Spectrum: Dnmt1-IN-5 Demonstrates Broad Activity with Lymphoma Preference Relative to Solid Tumor Line HCT116

Dnmt1-IN-5 exhibits antiproliferative activity across a panel of six cancer cell lines with IC50 values spanning 0.19 to 2.37 μM . The compound shows highest potency in TMD-8 lymphoma cells (IC50 = 0.19 μM) and retains sub-micromolar activity in DOHH2 lymphoma cells, while displaying comparatively higher IC50 values in the colorectal carcinoma line HCT116 (2.37 μM, a 12.5-fold reduction in potency relative to TMD-8) . This lymphoma-preferring activity profile differs from the structurally distinct DNMT1 inhibitor DC-05, which exhibits an IC50 of 10.3 μM against DNMT1 in enzymatic assays and lacks published differential cellular activity across hematological versus solid tumor lines . The nucleoside analog decitabine, while potent biochemically (IC50 = 30–200 nM), exhibits cytotoxicity that does not correlate linearly with DNMT1 expression due to its DNA incorporation mechanism .

Antiproliferative Spectrum Hematological Malignancy Cell Panel Screening

Dnmt1-IN-5 Optimal Procurement Scenarios: B-Cell Lymphoma Research, Combination Epigenetic Therapy Studies, and Non-Nucleoside DNMT Inhibitor Benchmarking


Diffuse Large B-Cell Lymphoma (DLBCL) Preclinical Research

Dnmt1-IN-5 is optimally deployed in preclinical studies of diffuse large B-cell lymphoma, where its in vivo efficacy in TMD-8 xenograft models and PDX models (including DEL and TP53-mutant DLBCL) provides disease-relevant validation not available for other research-grade DNMT inhibitors [1]. The compound's sub-micromolar antiproliferative activity in TMD-8 cells (IC50 = 0.19 μM) and DOHH2 cells, combined with its documented G2/M arrest and apoptosis induction in these lines, makes it a first-line chemical probe for investigating DNMT inhibition in B-cell lymphoma biology . Researchers studying chidamide combination strategies will find Dnmt1-IN-5 particularly valuable, as the combination demonstrated superior efficacy over RTX-CHOP in DLBCL PDX models [1].

Combination Epigenetic Therapy Studies Requiring Concomitant DNMT1 and Moderate DNMT3A Inhibition

The intermediate DNMT1/DNMT3A selectivity profile of Dnmt1-IN-5 (~6-fold) makes it uniquely suited for studies where combined inhibition of maintenance (DNMT1) and de novo (DNMT3A) methyltransferases is mechanistically relevant [1]. Unlike the pan-DNMT inhibitor SGI-1027 (selectivity ratio ~1.3-fold), Dnmt1-IN-5 provides a defined, quantifiable bias toward DNMT1 while still engaging DNMT3A at higher concentrations . This profile is particularly relevant in lymphoma models where DNMT3A mutations or dysregulation may contribute to disease pathogenesis. Researchers seeking to interrogate the functional interplay between maintenance and de novo methylation without the confounding DNA damage effects of nucleoside analogs will find Dnmt1-IN-5 a superior tool compound .

Non-Nucleoside DNMT Inhibitor Benchmarking and Structural Optimization Studies

As a structurally characterized non-nucleoside DNMT inhibitor with a deazapurine core (C24H32FN7, MW 437.6 g/mol), Dnmt1-IN-5 serves as an excellent reference compound for medicinal chemistry programs developing next-generation DNMT1 inhibitors [1]. The compound was optimized from three structural skeletons in a published medicinal chemistry campaign, providing a transparent SAR context for further optimization . Its intermediate potency (DNMT1 IC50 = 2.42 μM) and selectivity profile establish a benchmark against which improved analogs can be measured, while its documented in vivo lymphoma efficacy provides a translational threshold for candidate progression. Procurement of Dnmt1-IN-5 enables direct comparative studies with other non-nucleoside DNMT1 inhibitors such as DC-05 (IC50 = 10.3 μM) and DC_517 (IC50 = 1.7 μM) .

Cell Cycle Regulation Studies in Hematological Malignancies

Dnmt1-IN-5 induces G2/M phase cell cycle arrest in TMD-8 and DOHH2 lymphoma cells, distinguishing it from other DNMT1 inhibitors that induce G0/G1 arrest (e.g., DNMT1-IN-3) [1]. This specific arrest profile supports research applications focused on G2/M checkpoint regulation in hematological malignancies, particularly studies examining synthetic lethality or combination strategies with G2/M-targeting agents. The absence of DNA incorporation in Dnmt1-IN-5's mechanism ensures that observed cell cycle effects reflect DNMT inhibition rather than DNA damage checkpoint activation, as occurs with decitabine . Researchers investigating the intersection of epigenetic regulation and cell cycle control in B-cell lymphoma will derive mechanistic clarity from Dnmt1-IN-5 that is unattainable with nucleoside analogs or pan-DNMT inhibitors .

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